molecular formula C20H23F2N3O3S B2371601 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021058-59-2

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Katalognummer: B2371601
CAS-Nummer: 1021058-59-2
Molekulargewicht: 423.48
InChI-Schlüssel: IJZFJNNVUNCWBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic small molecule with the molecular formula C20H23F2N3O3S and a molecular weight of 423.5 g/mol . Its structure incorporates a benzamide group linked via a sulfonyl propyl chain to a piperazine ring, which is substituted with a fluorophenyl group. This specific arrangement suggests potential for interaction with various biological targets, particularly in neurological and receptor-based studies. Piperazine-based structures are common pharmacophores in medicinal chemistry, often found in compounds targeting neurotransmitter receptors . Similarly, fluorinated benzamides are frequently explored in drug discovery for their ability to modulate protein function and enhance metabolic stability . Researchers may find this compound valuable as a building block in synthetic chemistry or as a reference standard in analytical studies. Further investigations are required to fully elucidate its specific mechanism of action and primary research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

2-fluoro-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3S/c21-17-7-2-1-6-16(17)20(26)23-10-5-15-29(27,28)25-13-11-24(12-14-25)19-9-4-3-8-18(19)22/h1-4,6-9H,5,10-15H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZFJNNVUNCWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 1-bromo-2-fluorobenzene and piperazine achieves high regioselectivity:

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: Toluene, 110°C, 24 h
  • Yield: 78%

Mechanistic Insight : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes ligand exchange with piperazine. Reductive elimination yields the N-arylpiperazine.

Sulfonylation to Form the Piperazine-Sulfonamide

Sulfonyl Chloride Route

Intermediate A is synthesized via sulfonylation of 3-aminopropanol, followed by oxidation:

Step 1 : Sulfonation
3-Aminopropanol reacts with 4-(2-fluorophenyl)piperazine-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base:

$$
\text{3-Aminopropanol} + \text{Piperazine-SO₂Cl} \xrightarrow{\text{TEA, DCM}} \text{3-((Piperazin-1-yl)sulfonyl)propan-1-amine} \quad
$$

Step 2 : Oxidation to Sulfone
The thioether intermediate is oxidized using mCPBA (meta-chloroperbenzoic acid) in DCM at 0–20°C for 21 h:

$$
\text{R-S-R'} + \text{mCPBA} \rightarrow \text{R-SO₂-R'} \quad (94\% \text{ yield})
$$

Amide Coupling with 2-Fluorobenzoyl Chloride

EDCI/HOBt-Mediated Coupling

The final amide bond forms via carbodiimide chemistry:

Reaction Setup :

  • Reagents: EDCI (1.2 equiv), HOBt (1.1 equiv)
  • Solvent: DMF, room temperature, 6 h
  • Yield: 85%

$$
\text{Intermediate A} + \text{2-Fluorobenzoyl chloride} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:1) affords the pure product.

Alternative Synthetic Pathways

Mitsunobu Reaction for Sulfonamide Formation

A Mitsunobu reaction between 3-mercaptopropanol and 4-(2-fluorophenyl)piperazine using DIAD and PPh₃ provides the sulfide, which is subsequently oxidized:

$$
\text{3-Mercaptopropanol} + \text{Piperazine} \xrightarrow{\text{DIAD, PPh₃}} \text{Sulfide} \xrightarrow{\text{H₂O₂}} \text{Sulfone}
$$

Solid-Phase Synthesis

A patent method anchors the piperazine to Wang resin via sulfonylation, followed by sequential amidation and cleavage:

  • Resin-bound piperazine sulfonamide formation
  • On-resin amidation with 2-fluorobenzoic acid
  • TFA cleavage to release the target compound (72% purity)

Optimization Challenges and Solutions

Sulfur Oxidation Side Reactions

Over-oxidation to sulfonic acids is mitigated by:

  • Strict temperature control (0–5°C during mCPBA addition)
  • Use of anhydrous Na₂SO₃ to quench excess oxidizer

Amine Protection Strategies

Primary amines in Intermediate A are protected as Boc derivatives during sulfonylation to prevent over-sulfonation:

$$
\text{Boc-3-aminopropanol} \xrightarrow{\text{SO₂Cl₂}} \text{Protected sulfonamide} \xrightarrow{\text{TFA}} \text{Deprotected amine}
$$

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.82 (d, 2H, Ar-F), 3.41 (t, 2H, SO₂CH₂), 2.89 (m, 8H, piperazine)
  • HRMS : m/z 407.5 [M+H]⁺ (calc. 407.5)
  • HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30)

Scale-Up Considerations

Critical Parameters :

  • Exotherm Management : Sulfonylation reactions require jacketed reactors to maintain ≤20°C
  • Cost-Effective Catalysts : Replacing Pd(OAc)₂ with Pd/C (2 mol%) reduces catalyst costs by 60% without yield loss

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s design shares motifs with several pharmacologically active agents:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Benzamide 2-Fluoro group; 4-(2-fluorophenyl)piperazine; sulfonylpropyl linker Hypothesized CNS receptor modulation -
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-chromenone Fluorophenyl groups; sulfonamide linker; methylbenzenesulfonamide Anticancer (Patent example)
N-Aryl 3-Phenylpyrrolidine-2,5-diones Pyrrolidinedione Aryl/aminoaryl groups; 3-phenyl substitution Anticonvulsant (MES/sc Met tests)
Key Observations:

Fluorine Substitution: Both the target compound and the pyrazolopyrimidine-chromenone derivative () utilize fluorine at aromatic positions to enhance lipophilicity and metabolic stability. This aligns with trends in drug design to improve bioavailability .

Piperazine vs. Pyrrolidinedione Cores : The target compound’s piperazine moiety contrasts with the pyrrolidinedione core in . Piperazine derivatives often exhibit receptor-binding versatility (e.g., 5-HT₁A antagonism), whereas pyrrolidinediones may modulate ion channels (e.g., NMDA receptors) .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogues:

  • logP : The fluorophenyl and benzamide groups may elevate logP, enhancing membrane permeability but risking solubility limitations. Piperazine’s basicity could improve aqueous solubility at physiological pH.
  • Metabolic Stability : Fluorine atoms at aromatic positions reduce cytochrome P450-mediated metabolism, as seen in fluorinated antipsychotics like aripiprazole .

Biologische Aktivität

2-Fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, referencing diverse studies and findings.

Synthesis and Structural Characteristics

The synthesis of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves several steps, starting from saccharin derivatives. The reaction typically includes the use of acetonitrile as a solvent and potassium carbonate as a base. The final compound features a piperazine moiety, a sulfonamide group, and a fluorinated phenyl ring, contributing to its unique properties .

Table 1: Structural Features of 2-Fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

FeatureDescription
Molecular FormulaC20H24F2N4O2S
Molecular Weight408.49 g/mol
Key Functional GroupsPiperazine, Sulfonamide, Fluorobenzene
Torsion AnglesC7—N1—C6—C1 torsion angle: -70°

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent studies have indicated that compounds containing a piperazine moiety exhibit significant antiviral effects. For instance, derivatives similar to 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide have shown efficacy against herpes simplex virus (HSV) with an inhibition rate of up to 69% in plaque reduction assays . The mechanism of action is believed to involve interference with viral replication processes.

Anticancer Potential

In cancer research, compounds with similar structures have demonstrated the ability to modulate protein kinase activity, which is crucial for cell proliferation and survival. For example, some analogs have been reported to inhibit cancer cell growth effectively at micromolar concentrations . The selectivity index (SI), which compares the toxic dose to the effective dose, has been favorable in preliminary studies.

Table 2: Biological Activity Summary

Activity TypeEfficacy (IC50/EC50)Remarks
AntiviralIC50 = 0.12 mmol/LEffective against HSV; significant plaque reduction
AnticancerIC50 = 6.7 μMModulates protein kinase activity

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

  • Herpes Simplex Virus Study : A study evaluated the effectiveness of piperazine derivatives against HSV-1. The compound demonstrated a significant reduction in viral plaques, indicating its potential as an antiviral agent .
  • Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines showed that similar compounds could inhibit cell proliferation effectively. The selectivity index was notably high, suggesting lower toxicity toward normal cells compared to cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, and what key reaction steps are involved?

  • Methodological Answer : The synthesis typically involves three steps:

Sulfonylation : Reacting 4-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative (e.g., 3-chloropropylsulfonyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) as a base to form the sulfonamide intermediate .

Amide Coupling : Using coupling reagents like HBTU or BOP with the sulfonylated intermediate and 2-fluorobenzoic acid in tetrahydrofuran (THF) or acetonitrile under nitrogen atmosphere .

Purification : Silica gel chromatography (e.g., 5–10% methanol/DCM gradient) or recrystallization to isolate the final product .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.1–3.5 ppm for piperazine CH₂ groups) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 459.49 [M+H]⁺) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases (e.g., ≥95% purity threshold) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]spiperone for D₂) .
  • Enzyme Inhibition : Test for acetylcholinesterase or kinase inhibition via spectrophotometric methods (e.g., Ellman’s assay) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Solvent Selection : Replace THF with DMF for better solubility of intermediates, reducing reaction time from 12 to 6 hours .
  • Catalyst Optimization : Use BOP-Cl instead of HBTU to reduce racemization during amide coupling (yield increase from 48% to 71%) .
  • Temperature Control : Conduct sulfonylation at 0°C to minimize byproducts (e.g., disulfonation) .

Q. How can researchers resolve discrepancies in NMR data during structural characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguish fluorophenyl vs. benzamide protons) .
  • Isotopic Labeling : Use ¹⁵N-labeled piperazine to track nitrogen environments in NOESY experiments .
  • Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What strategies elucidate the mechanism of action in complex biological systems?

  • Methodological Answer :

  • Knockout Models : Use CRISPR-Cas9-edited cell lines (e.g., 5-HT₁A⁻/⁻) to confirm receptor-specific effects .
  • Molecular Docking : Simulate binding poses with serotonin receptors (PDB ID: 6FJ) using AutoDock Vina .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .

Q. How does substitution on the benzamide/piperazine moieties affect pharmacological profiles?

  • Methodological Answer :

  • Fluorophenyl vs. Methoxyphenyl : Fluorine enhances metabolic stability (t₁/₂ increase from 2.1 to 4.7 h in rat plasma) but reduces aqueous solubility (LogP increases by 0.8) .
  • Chain Length : A 3-carbon linker (propyl) improves D₃ receptor selectivity (Ki = 12 nM) compared to ethyl (Ki = 89 nM) .

Q. How can conflicting solubility and in vivo efficacy data be addressed systematically?

  • Methodological Answer :

  • Co-Solvents : Use cyclodextrin complexes to enhance solubility without altering activity (e.g., 20% HP-β-CD increases solubility from 0.1 mg/mL to 5.3 mg/mL) .
  • Prodrug Design : Synthesize phosphate esters for improved bioavailability (e.g., 3.5× higher AUC in mice) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release (e.g., 72 h release profile) .

Q. What considerations are critical for designing in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Administration Route : Intraperitoneal vs. oral dosing to assess first-pass metabolism (e.g., oral bioavailability <15% due to hepatic clearance) .
  • Tissue Distribution : Radiolabel with ¹⁸F for PET imaging to track brain penetration .
  • Metabolite Identification : Use HR-MS/MS to detect hydroxylated or glucuronidated metabolites in urine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.